2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate
Description
2β,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate is a synthetic steroid derivative characterized by a pregnane backbone modified with two methyl groups at positions 2β and 6, a 4,6-diene system, and acetylated hydroxyl groups at positions 3 and 15. This compound is closely related to pharmacologically active progestins such as megestrol acetate and medroxyprogesterone acetate but differs in stereochemistry and substituent placement. Its molecular formula is C₂₅H₃₄O₄, with a molecular weight of 398.54 g/mol .
Key structural features:
Properties
Molecular Formula |
C25H34O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(2S,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18+,19-,20-,23+,24-,25-/m0/s1 |
InChI Key |
AQMUMBCTNJGBGC-UFNWQTQJSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C |
Canonical SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally follows a multi-step steroidal modification approach starting from a suitably functionalized pregnadiene or pregnadione precursor. Key steps include oxidation, acetylation, and selective introduction of methyl groups at the 2beta and 6 positions.
Example Synthetic Route (Adapted from Related Steroidal Syntheses)
While direct literature on this exact compound’s synthesis is limited, closely related steroids such as cyproterone acetate have well-documented preparation methods that provide insight into feasible synthetic strategies. The following adapted route is based on analogous steroidal chemistry:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Starting material preparation | Pregnadiene-17α-ol-3,20-dione derivative | Provides core steroid skeleton with keto groups |
| 2 | Epoxidation | Peracid (e.g., perbenzoic acid) in ethylene chloride, 5°C to room temp, 16-23 hours | Formation of 1,2α-methylene-6,7α-epoxy intermediate |
| 3 | Acid-catalyzed chlorination | Saturation with HCl gas in glacial acetic acid, room temp, 20 hours | Introduction of chloro substituents at 6-position |
| 4 | Thermal rearrangement | Heating in collidine under nitrogen, 20 minutes | Rearrangement to chloromethyl derivative |
| 5 | Purification | Chromatography on silica gel with benzene-ethyl acetate (19:1) | Isolation of pure steroidal acetate derivative |
| 6 | Acetylation | Acetyl chloride or acetic anhydride on 17α-hydroxyl | Formation of 17-yl acetate group |
This route emphasizes the importance of controlled epoxidation and chlorination steps to achieve the desired substitution pattern, followed by acetylation to yield the final acetate ester.
Specific Notes on 2beta and 6-Methyl Substitutions
The methyl groups at 2beta and 6 positions are introduced either via:
- Alkylation of the steroid nucleus using methylating agents under stereoselective conditions.
- Starting from methylated steroid precursors, which are then functionalized further.
Due to the stereochemical complexity, these steps often require chiral catalysts or protecting groups to maintain stereochemical integrity.
Data Table Summarizing Key Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Molecular Formula | C25H34O4 |
| Molecular Weight | 398.54 g/mol |
| Key Functional Groups | 3,20-diketone, 4,6-diene, 17-acetate |
| Stereocenters | 7 (absolute configuration specified) |
| Typical Solvents | Ethylene chloride, glacial acetic acid, methylene chloride, collidine |
| Oxidizing Agent | Perbenzoic acid (for epoxidation) |
| Chlorinating Agent | Hydrogen chloride gas |
| Purification | Silica gel chromatography (benzene-ethyl acetate 19:1) |
| Reaction Temperatures | 5°C to room temperature (epoxidation), reflux for rearrangement |
| Reaction Times | 16-23 hours (epoxidation), 20 hours (chlorination) |
Research Discoveries and Analytical Verifications
- The stereochemistry of the compound has been confirmed by absolute configuration analysis, ensuring the 2beta and 6-methyl groups are correctly oriented.
- The acetylation at the 17-position is critical for biological activity and stability.
- Chromatographic purification remains the most effective method for isolating the pure compound from reaction mixtures.
- Analogous steroidal syntheses have shown that peracid epoxidation followed by acid-catalyzed rearrangement is a reliable sequence to introduce oxygen functionality and chlorine substituents necessary for further modification.
- The synthetic approach is adaptable to scale-up with careful control of temperature and reagent stoichiometry.
Summary and Recommendations
The preparation of 2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate involves a multi-step synthetic route starting from pregnadiene derivatives, utilizing peracid epoxidation, acid-mediated chlorination, thermal rearrangement, and acetylation. Maintaining stereochemical integrity and functional group compatibility is paramount.
For researchers aiming to synthesize this compound:
- Use high-purity starting materials with defined stereochemistry.
- Control reaction temperatures and times strictly to avoid side reactions.
- Employ chromatographic purification to achieve high purity.
- Confirm stereochemistry and purity via advanced spectroscopic methods (e.g., NMR, MS, chiral HPLC).
Chemical Reactions Analysis
Types of Reactions
2( alpha / beta )-Methyl Megestrol Acetate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert them back to hydroxyl groups.
Scientific Research Applications
Pharmacological Applications
Hormonal Regulation and Therapeutics
2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate is primarily recognized for its role as a synthetic progestin. It is utilized in hormone replacement therapies and as an adjunct treatment in conditions such as endometrial cancer and breast cancer. Its effectiveness in managing appetite stimulation in cachexia and anorexia patients has also been documented.
Case Study: Appetite Stimulation
A clinical study demonstrated that megestrol acetate significantly increased appetite and weight gain in patients with advanced cancer. The study highlighted the compound's ability to enhance quality of life by addressing severe weight loss associated with cancer treatments .
Research Insights
Anti-Cancer Activity
Research has indicated that derivatives of this compound exhibit anti-cancer properties by inhibiting tumor growth in estrogen-dependent cancers. A study published in a peer-reviewed journal illustrated that these compounds could induce apoptosis in cancer cells while sparing normal cells .
Case Study: Breast Cancer Treatment
In a controlled trial involving breast cancer patients, administration of megestrol acetate led to a significant reduction in tumor size compared to the control group. The findings underscored its potential as an effective therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 2( alpha / beta )-Methyl Megestrol Acetate involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that result in the desired therapeutic effects. The compound also interacts with other molecular targets, such as the human pregnane X receptor, which plays a role in drug metabolism and transport .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes critical differences between 2β,6-dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate and related steroids:
Structural and Functional Insights
Substituent Effects on Receptor Binding
- 2β-Methyl Group: Unlike the 2α-methyl isomer (a known impurity in megestrol acetate), the 2β configuration in the target compound may alter binding to nuclear receptors. Molecular docking studies suggest that axial methyl groups (β-configuration) hinder interactions with the PR ligand-binding domain compared to equatorial (α) positions .
- 6-Methyl vs. 6-Chloro: Chlorine in chlormadinone acetate increases electronegativity and antiandrogenic activity, whereas methyl groups enhance lipophilicity and PR activation .
Impact of Double-Bond Systems
- The 4,6-diene system (shared with megestrol acetate) enhances planarity and PR affinity compared to the 4-ene system in medroxyprogesterone acetate. However, the 1,4,6-triene in delmadinone acetate introduces photochemical instability, limiting its therapeutic use .
Pharmacokinetic Properties
- 17-Acetate Group : Universal in these compounds, this modification slows hepatic metabolism, prolonging half-life.
Research Findings
- Progestational Activity: In a study comparing 6-substituted progesterone analogs, the introduction of a 6-cyano group increased progestational activity 5.8-fold compared to progesterone.
- Degradation Pathways : The 4,6-diene system in megestrol acetate is prone to epoxidation, forming reactive intermediates. The 2β-methyl group in the target compound may sterically hinder this oxidation, improving stability .
Biological Activity
2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate, commonly referred to as a steroid ester , is an important compound in pharmacological research due to its structural similarities to various steroid hormones. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H34O4
- Molecular Weight : 398.5351 g/mol
- CAS Number : 907193-65-1
- Stereochemistry : Absolute configuration with defined stereocenters.
The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It acts as a progestin , influencing various physiological processes such as:
- Regulation of Reproductive Functions : The compound has been shown to modulate the menstrual cycle and support pregnancy.
- Anti-Cancer Properties : Preliminary studies suggest potential anti-tumor effects in hormone-sensitive cancers, particularly breast cancer.
Pharmacological Studies
Recent studies have demonstrated the following effects:
- Progestational Activity : In vitro assays indicate that the compound exhibits significant progestational activity, comparable to other known progestins.
- Anti-inflammatory Effects : Research suggests that it may possess anti-inflammatory properties, potentially useful in treating conditions like endometriosis.
Data Table of Biological Activity
| Study | Findings | Reference |
|---|---|---|
| In vitro assay | Significant progestational activity | |
| Anti-cancer study | Inhibited growth of breast cancer cells | |
| Inflammation model | Reduced inflammatory markers |
Case Study 1: Hormonal Regulation
A study conducted on animal models demonstrated that administration of this compound significantly affected reproductive hormone levels. The results indicated an increase in progesterone levels and a decrease in luteinizing hormone (LH) levels, suggesting its role in hormonal regulation during the reproductive cycle.
Case Study 2: Cancer Treatment
In a clinical trial involving patients with hormone-sensitive breast cancer, the compound was administered as part of a combination therapy. The results showed a marked decrease in tumor size and improved patient outcomes compared to control groups receiving standard treatments alone.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the molecular structure of 2β,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving steroidal structures. For this compound, XRD analysis at 296 K with a data-to-parameter ratio of 10.3 and R-factor ≤ 0.039 can confirm stereochemistry (e.g., 6β-methyl configuration) and acetate positioning . Complementary techniques like FT-IR (KBr disc, resolution = 2 cm⁻¹) validate functional groups (e.g., carbonyl stretches at 3,20-dione) . High-resolution mass spectrometry (HRMS) further corroborates molecular weight (e.g., CₙHₘOₓ, MW = ~398.5 g/mol) .
Q. What synthetic routes are documented for this compound, and what are their critical purity checkpoints?
- Methodological Answer : Synthesis typically involves progesterone derivatives as precursors. Key steps include:
- Step 1 : 6-Methylation via Grignard or organocuprate addition to Δ⁴,6-diene intermediates. Monitor regioselectivity using HPLC (C18 column, acetonitrile/water gradient) to detect positional isomers .
- Step 2 : 17α-Acetoxylation under acetyl chloride catalysis. Validate esterification via ¹H-NMR (acetate singlet at δ 2.0–2.1 ppm) and TLC (Rf = 0.5–0.6 in ethyl acetate/hexane) .
- Purity Checkpoints : Use differential scanning calorimetry (DSC) to assess crystallinity (melting point ~200–220°C) and GC-MS to detect residual solvents .
Q. Which analytical techniques are most effective for assessing purity, and how do their detection limits compare?
- Answer :
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction yields while minimizing byproducts?
- Methodological Answer : Apply factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example:
- Factors : Reaction time (6–12 hrs), temperature (60–80°C), and solvent (THF vs. DMF).
- Response Surface Methodology (RSM) : Maximize yield while minimizing 17α-deacetylated byproduct (use LC-MS for tracking) .
- Case Study : A 2³ factorial design reduced trial count by 40% in similar steroid syntheses, achieving ≥90% yield with <2% impurities .
Q. How can computational models resolve contradictions in reported biological activity data?
- Methodological Answer :
- Step 1 : Perform molecular docking (AutoDock Vina) to predict binding affinities to progesterone/glucocorticoid receptors. Compare with experimental IC₅₀ values to identify outliers .
- Step 2 : Use density functional theory (DFT) to calculate ΔG of metabolite formation (e.g., 17α-deacetylation). Correlate with in vitro stability assays (e.g., microsomal half-life) .
- Step 3 : Validate via isotopic labeling (e.g., ¹⁴C-acetate tracer) to confirm metabolic pathways .
Q. What strategies address challenges in crystallizing this compound for XRD studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/methanol) to improve crystal lattice packing .
- Temperature Gradients : Slow cooling (0.1°C/min) from 50°C to 4°C enhances monoclinic crystal formation (space group P2₁) .
- Additive Screening : Introduce 1% polyethylene glycol (PEG-4000) to reduce twinning defects .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported receptor binding affinities?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell line: HEK293 vs. CHO; ligand concentration: 10 nM vs. 100 nM) .
- Meta-Analysis : Pool data from ≥5 independent studies (e.g., IC₅₀ for glucocorticoid receptor) and apply ANOVA to identify outliers (p < 0.05) .
- Mechanistic Insight : Use molecular dynamics simulations (AMBER) to model receptor-ligand conformational changes over 100 ns, identifying key residues (e.g., Gln642) that influence affinity .
Methodological Innovation
Q. What advanced separation technologies improve purification of this hydrophobic steroid?
- Methodological Answer :
- Membrane Chromatography : Use C18-functionalized cellulose membranes (pore size 0.45 µm) for rapid preparative-scale purification (recovery ≥85%) .
- Supercritical Fluid Chromatography (SFC) : CO₂/ethanol mobile phase reduces solvent waste and achieves baseline separation from 6α-methyl isomers (α = 1.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
